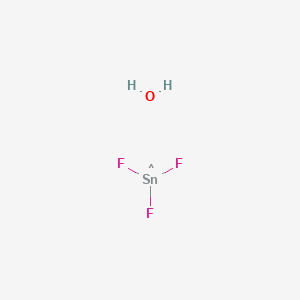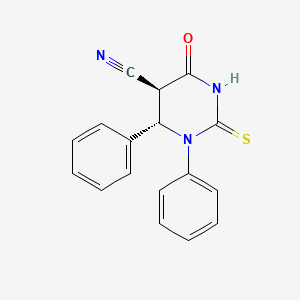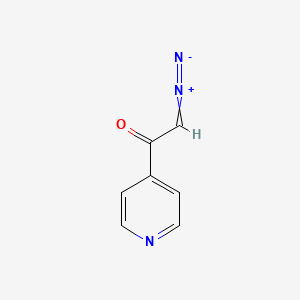![molecular formula C15H13N3O6S B14327324 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 110679-57-7](/img/structure/B14327324.png)
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a phenyl ring, and a hydrazinylidene moiety attached to a cyclohexa-1,4-diene-1-carboxylic acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps:
Formation of the Acetylsulfamoyl Group: This step involves the acetylation of sulfamoyl chloride with acetic anhydride in the presence of a base such as pyridine.
Attachment to the Phenyl Ring: The acetylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Hydrazinylidene Moiety: Hydrazine is reacted with the acetylsulfamoyl-phenyl compound to form the hydrazinylidene group.
Cyclization: The final step involves cyclization with cyclohexa-1,4-diene-1-carboxylic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the acetylsulfamoyl group, converting it to a sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of sulfamoyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, the compound is investigated for its anti-inflammatory and antimicrobial properties. It is being explored as a potential therapeutic agent for treating various diseases.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The hydrazinylidene moiety can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Salazosulfadimidine: Similar in structure but with different substituents on the phenyl ring.
Sulfasalazine: Contains a similar sulfamoyl group but with different overall structure.
Sulfanilamide: Shares the sulfamoyl group but lacks the complex hydrazinylidene and cyclohexa-1,4-diene-1-carboxylic acid structure.
Uniqueness
3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
110679-57-7 |
|---|---|
分子式 |
C15H13N3O6S |
分子量 |
363.3 g/mol |
IUPAC 名称 |
5-[[4-(acetylsulfamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H13N3O6S/c1-9(19)18-25(23,24)12-5-2-10(3-6-12)16-17-11-4-7-14(20)13(8-11)15(21)22/h2-8,20H,1H3,(H,18,19)(H,21,22) |
InChI 键 |
CAMVBTSGXPATOG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)



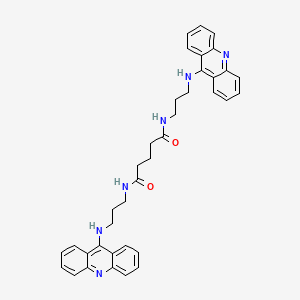
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
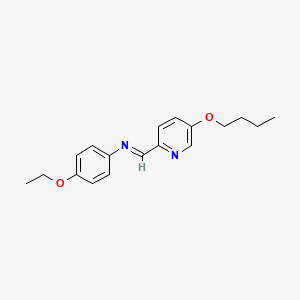
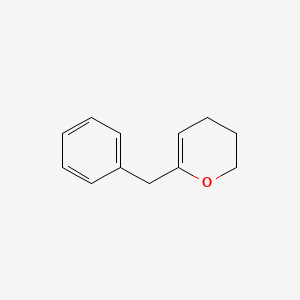

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
